molecular formula C12H15NO2 B11044841 N-[1-(4-methoxyphenyl)ethyl]acrylamide

N-[1-(4-methoxyphenyl)ethyl]acrylamide

Cat. No.: B11044841
M. Wt: 205.25 g/mol
InChI Key: QRJPCVLQFJXDFJ-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)ethyl]acrylamide is a synthetic acrylamide derivative characterized by a methoxy-substituted phenyl group attached to an ethylamine backbone. This compound belongs to the broader class of N-substituted acrylamides, which are widely studied for their structural versatility and biological relevance.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h4-9H,1H2,2-3H3,(H,13,14)

InChI Key

QRJPCVLQFJXDFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane or tetrahydrofuran, 4-methoxyphenethylamine is cooled to 0–5°C, and acryloyl chloride is added dropwise with stirring. A tertiary base, such as triethylamine or N,N-diisopropylethylamine, neutralizes the generated HCl, shifting the equilibrium toward product formation. The reaction typically completes within 2–4 hours at room temperature, yielding this compound as a crystalline solid after workup.

Optimization Challenges

Exothermicity during acryloyl chloride addition risks thermal degradation of the acrylamide group. To mitigate this, slow addition rates (≤0.5 mL/min) and ice-water baths are critical. Side products, such as bis-acrylamides or oligomers, form if stoichiometric ratios deviate beyond 1:1.05 (amine:acyl chloride). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, with a reported yield of 78–82%.

Coupling Agent-Mediated Synthesis Using DCC/DMAP

For amines with steric hindrance or sensitivity to acyl chlorides, carbodiimide-based coupling offers a milder alternative. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate acrylic acid for amide bond formation.

Stepwise Procedure

4-Methoxyphenethylamine is dissolved in dichloromethane with acrylic acid (1.1 equiv). DCC (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 25°C for 12–16 hours. The precipitated dicyclohexylurea is filtered, and the filtrate is washed with dilute HCl (5%) and NaHCO3 (5%) to remove excess reagents. Evaporation under reduced pressure yields a crude product, which is recrystallized from acetone/methanol (9:1) to afford the title compound in 85–90% yield.

Advantages Over Direct Amidation

This route avoids highly reactive acyl chlorides, reducing the risk of polymerization. The use of DMAP accelerates the reaction by stabilizing the intermediate O-acylisourea, ensuring higher regioselectivity. However, DCC’s toxicity and difficulty in removal necessitate careful handling and purification.

Controlled Radical Polymerization as a Synthetic Tool

While primarily used for polymer synthesis, reversible addition-fragmentation chain-transfer (RAFT) polymerization techniques can modify preformed acrylamides. In one approach, this compound is synthesized as a monomer for subsequent polymerization.

Monomer Synthesis via RAFT Agents

A chain-transfer agent (e.g., cyanomethyl methyl(4-methoxyphenyl)carbamodithioate) is combined with 4-methoxyphenethylamine and acryloyl chloride in a 1:1:1 molar ratio. The reaction, conducted in dimethylformamide at 60°C for 6 hours, proceeds with >90% conversion, as monitored by thin-layer chromatography. The RAFT agent suppresses premature polymerization, enabling isolation of the monomeric acrylamide.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Amidation78–8295–98Short reaction time, low costExothermicity risks, HCl generation
DCC/DMAP Coupling85–9098–99Mild conditions, high selectivityToxic reagents, extensive purification
RAFT-Mediated Synthesis70–7590–92Prevents polymerization, scalableRequires specialized reagents, higher cost

Purification and Characterization Techniques

Chromatographic Purification

Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates this compound from unreacted starting materials and dimers. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (65:35) mobile phase confirms purity ≥99%.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.25 (dd, J = 17.0, 10.2 Hz, 1H, CH2=CH), 5.70 (dd, J = 17.0, 1.8 Hz, 1H, CH2=CH), 5.55 (q, J = 7.0 Hz, 1H, NCH), 3.80 (s, 3H, OCH3), 1.60 (d, J = 7.0 Hz, 3H, CH3).

  • IR (KBr) : ν 3290 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1610 cm⁻¹ (C=C acrylamide).

Challenges in Industrial-Scale Production

Polymerization Inhibition

The acrylamide moiety’s inherent reactivity necessitates inhibitors like p-methoxyphenol (50–100 ppm) during synthesis. Oxygen-free environments (N2 or Ar atmosphere) further suppress radical-initiated polymerization .

Chemical Reactions Analysis

Polymerization Reactions

The acrylamide moiety in N-[1-(4-methoxyphenyl)ethyl]acrylamide enables free radical polymerization, a common reaction for acrylamide derivatives. Below are typical conditions and outcomes:

Polymerization Method Initiator Solvent Temperature Outcome
Free Radical AIBN or BPOTHF or DMF60–80°CLinear or cross-linked polymers with tunable molecular weights
Copolymerization AIBNEthyl acetate60°CCopolymers with ethyl acrylate, showing enhanced thermal stability

Polymerization kinetics depend on the initiator concentration and solvent choice. For example, DMF facilitates faster polymerization compared to ethyl acetate . The methoxyphenyl group may influence polymer solubility and thermal properties due to its electron-donating nature .

Substitution Reactions

Acrylamides are electrophilic and prone to nucleophilic substitution at the α,β-unsaturated carbonyl group. Below are key reaction mechanisms and reactivity trends:

Nucleophilic Addition to the Acrylamide Moiety

Reactivity Factor Effect Example Reagents Reference
Electron-Donating Groups Increase reactivity by stabilizing the electrophilic carbonyl groupThiols (e.g., glutathione)
Substituent Position β-substitution enhances reactivity compared to α-substitutionβ-trifluoromethyl

For this compound, the methoxyphenyl group likely enhances reactivity toward nucleophiles like thiols due to its electron-donating nature. This is consistent with trends observed in substituted acrylamides .

Rotational Barriers

The amide bond in acrylamides exhibits restricted rotation, leading to syn-anti isomerism. This dynamic behavior can influence reactivity and stability. For example:

  • NMR Studies : Restricted rotation creates distinct rotamers observable via dynamic NMR .

  • Theoretical Insights : DFT calculations (e.g., M06-2X/6-311++G(d,p)) predict rotational barriers and equilibrium between isomers .

Degradation and Stability

While specific degradation data for this compound is limited, acrylamides generally undergo hydrolysis under acidic/basic conditions. The methoxyphenyl group may confer hydrolytic stability due to steric hindrance and electron donation to the carbonyl.

Scientific Research Applications

Synthesis and Characterization

N-[1-(4-methoxyphenyl)ethyl]acrylamide can be synthesized through various methods, including free radical polymerization techniques. The compound features an acrylamide functional group, which allows it to participate in polymerization reactions, leading to the formation of polymers with diverse properties suitable for biomedical applications .

Key Synthesis Pathways:

  • Free Radical Polymerization: This method involves the polymerization of this compound in a solvent like N,N-dimethylformamide, yielding polymers with potential biomedical applications .
  • Condensation Reactions: The reaction of 4-methoxyphenylacetic acid with amines can lead to the formation of methacrylamide derivatives, which may exhibit enhanced biological activity .

Biological Activities

The biological properties of this compound have been explored in several studies. Its structural features contribute to its potential as an antimicrobial agent and a candidate for cancer therapy.

Anticancer Properties:

  • Studies indicate that derivatives of this compound can selectively target tumor cells while exhibiting lower toxicity towards normal cells. For instance, a related compound demonstrated an IC50 value of 0.75 µM against MCF-7 breast cancer cells, indicating significant cytotoxic activity .
  • Mechanistic studies suggested that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells .

Antimicrobial Activity:

  • Preliminary investigations have shown that this compound exhibits antimicrobial properties, potentially making it useful in developing new antimicrobial agents.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

  • Targeted Drug Delivery Systems: The compound's ability to form polymers can be utilized to create drug delivery systems that enhance the solubility and bioavailability of therapeutic agents.
  • Formulation Enhancements: Its incorporation into nano-PEGylated systems has shown improved cytotoxic activity against cancer cells compared to unformulated versions, indicating its potential in enhancing drug formulations .

Applications in Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • Polymer Production: The polymerization of this acrylamide can lead to materials with specific mechanical and thermal properties suitable for various applications, including coatings and adhesives.
  • Cosmetic Formulations: Its derivatives are being explored for use in cosmetic formulations due to their film-forming abilities and compatibility with skin applications .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure FeatureUnique Property
N-(4-methoxyphenyl)acrylamideSimple acrylamide structureWidely used basic acrylamide
N-[1-(3-methoxyphenyl)ethyl]acrylamideDifferent methoxy positionPotentially different biological activity
N-[1-(2,6-dichlorophenyl)ethyl]acrylamideChlorine substitutionsEnhanced reactivity and stability
N-[4-(dimethylamino)phenyl]acrylamideDimethylamino groupIncreased solubility and reactivity

This table illustrates how variations in substituents affect the chemical behavior and applications of these compounds, emphasizing the distinct characteristics of this compound due to its specific methoxy substitution pattern.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]acrylamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The methoxy group may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below highlights key structural analogs of N-[1-(4-methoxyphenyl)ethyl]acrylamide, emphasizing substituent variations and their implications:

Compound Name Substituents/R-Groups Key Properties/Biological Activity Reference
N-1-(4-Bromophenyl)ethyl acrylamide (6ak) Bromo instead of methoxy at para position IR: NH (3305 cm⁻¹), CONH (1654 cm⁻¹); HR-MS: [M⁺] = 209.0607
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-methoxyphenyl)acrylamide Benzylpiperidine-ethyl linker + 4-methoxyphenyl 100% purity; Neuroprotective, cholinergic activity
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Dual hydroxy/methoxy groups on phenyl rings Anti-inflammatory (IC₅₀ = 17.00 ± 1.11 μM)
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide Ethoxy instead of ethyl-methoxy substitution Predicted collision cross-section: 189 Ų (CID 875283)
N-Benzyl-N-(4-chlorophenyl)acrylamide Chlorophenyl + benzyl substitution Crystallographic data reported (Acta Cryst. E)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) substituents enhance solubility and may improve receptor binding in biological systems compared to bromo or chloro (electron-withdrawing) groups .
  • Linker Modifications : Incorporation of a benzylpiperidine-ethyl linker (as in ) improves blood-brain barrier penetration, making such analogs suitable for neurodegenerative targets .
  • Anti-Inflammatory Activity : Hydroxy and methoxy combinations (e.g., compound 2 in ) show potent anti-inflammatory effects, suggesting that polar groups enhance interaction with inflammatory enzymes like COX-2 .
Physicochemical Properties

However, inferences can be drawn from analogs:

  • Mass Spectrometry : The brominated analog (6ak) has a molecular ion peak at m/z 209.0607 , while the benzylpiperidine hybrid () shows a mass consistent with a larger molecular weight (C₂₄H₂₉N₂O₂).
  • Purity : LCMS data for EP2 antagonists () report >97% purity, emphasizing the importance of optimized synthetic routes for acrylamide derivatives .

Q & A

Q. What are the standard synthetic routes for preparing N-[1-(4-methoxyphenyl)ethyl]acrylamide derivatives?

Methodological Answer: The compound and its analogs are typically synthesized via amide coupling reactions. Key steps include:

  • Acid activation : Use α-bromoacrylic acid with coupling agents like EDCI/HOBt in DMF .
  • Nucleophilic substitution : Reacting acryloyl chloride with amines (e.g., 1-(4-methoxyphenyl)ethylamine) in dichloromethane under basic conditions (e.g., triethylamine) .
  • Catalytic systems : Na₂CO₃/SiO₂ or NaHSO₄/SiO₂ for solvent-free reactions, achieving yields >75% . Table 1 : Synthesis Optimization Parameters
Catalyst/ReagentSolventYield (%)Purity (HPLC)Reference
EDCI/HOBtDMF82≥98%
Na₂CO₃/SiO₂None7895%
TriethylamineDCM6590%

Q. Which spectroscopic methods are critical for structural confirmation of acrylamide derivatives?

Methodological Answer: A multi-technique approach ensures accuracy:

  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., acrylamide double bond at δ 5.8–6.5 ppm) and methoxy group integration (δ 3.8 ppm) .
  • HR-MS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇NO₂: 220.1338) .
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. How are impurities controlled during purification of acrylamide derivatives?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:3 → 1:1) to separate unreacted amines or byproducts .
  • Recrystallization : Ethanol/water mixtures improve crystallinity and remove polar impurities .
  • HPLC Monitoring : Track impurities with relative retention times (e.g., 0.4–2.2) and response factors (1.00–1.75) using C18 columns .

Q. What solvent systems are optimal for acrylamide reactivity studies?

Methodological Answer: Solvent polarity impacts reaction kinetics:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in amide couplings .
  • Low-polarity solvents (DCM, toluene) : Minimize side reactions in alkylation steps .
  • Solvent-free conditions : Improve atom economy with solid catalysts (e.g., NaHSO₄/SiO₂) .

Q. How is compound purity validated in pharmaceutical research?

Methodological Answer:

  • HPLC-UV : Use C18 columns (4.6 × 150 mm) with mobile phases like acetonitrile/water (70:30) at 254 nm .
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
  • Melting Point Consistency : Compare observed vs. literature values (e.g., 145–147°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts in acrylamide synthesis?

Methodological Answer:

  • Temperature control : Maintain 0–5°C during acid activation to prevent dimerization .
  • Catalyst screening : Compare Na₂CO₃/SiO₂ (78% yield) vs. NaHSO₄/SiO₂ (72% yield) for selectivity .
  • Stoichiometric ratios : Use 1.2 equivalents of acryloyl chloride to ensure complete amine conversion .

Q. What structural modifications enhance biological activity in acrylamide derivatives?

Methodological Answer:

  • Electron-withdrawing groups : Fluorine or nitro substituents on the phenyl ring increase antifungal activity (e.g., compound 4f: MIC = 8 µg/mL against C. albicans) .
  • Hybrid scaffolds : Incorporating combretastatin analogs improves estrogen receptor binding (IC₅₀ = 0.2 µM) . Table 2 : Structure-Activity Relationships
DerivativeSubstituentActivity (IC₅₀/MIC)Reference
4f4-Methoxyphenyl8 µg/mL
3qTrimethoxyphenyl0.2 µM
Thiourea analogsCarbamothioylInactive

Q. How should conflicting bioactivity data (e.g., cytotoxicity vs. antifungal activity) be resolved?

Methodological Answer:

  • Assay validation : Confirm cytotoxicity using MTT (48 hr incubation) vs. antifungal disk diffusion .
  • Structural nuances : Thiourea derivatives (no activity) lack the acrylamide’s electrophilic α,β-unsaturated carbonyl, critical for target binding .
  • Dose-response curves : Test concentrations from 0.1–100 µM to identify threshold effects .

Q. What storage conditions ensure long-term stability of acrylamide derivatives?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Desiccants : Use silica gel to mitigate hydrolysis in humid environments .
  • Stability monitoring : Perform HPLC every 6 months; degradation >5% warrants repurification .

Q. How are computational methods applied to design novel acrylamide-based inhibitors?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding to ERα (PDB: 3ERT) with ∆G < -9 kcal/mol .
  • QSAR models : Correlate logP values (>3.5) with enhanced blood-brain barrier penetration .
  • ADMET prediction : Screen for hepatotoxicity (e.g., CYP3A4 inhibition) using SwissADME .

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